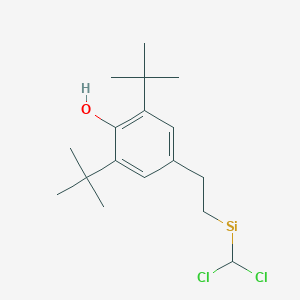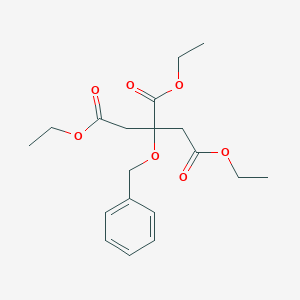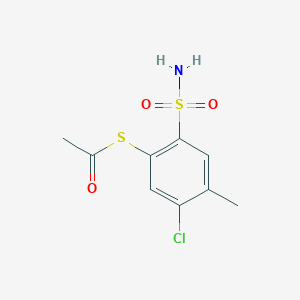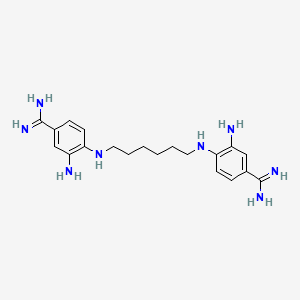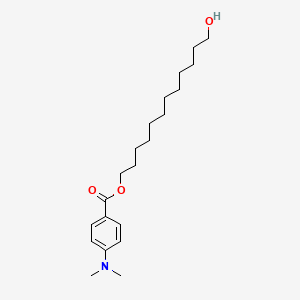
12-Hydroxydodecyl 4-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Hydroxydodecyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hydroxyl group on a dodecyl chain and a dimethylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxydodecyl 4-(dimethylamino)benzoate typically involves the esterification of 12-hydroxydodecanoic acid with 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
12-Hydroxydodecyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 12-oxododecyl 4-(dimethylamino)benzoate or 12-carboxydodecyl 4-(dimethylamino)benzoate.
Reduction: Formation of 12-hydroxydodecyl 4-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
12-Hydroxydodecyl 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 12-Hydroxydodecyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively. The dimethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Methyl 4-(dimethylamino)benzoate
- 2-Ethylhexyl 4-(dimethylamino)benzoate
Uniqueness
12-Hydroxydodecyl 4-(dimethylamino)benzoate is unique due to the presence of a long dodecyl chain with a hydroxyl group, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
112925-57-2 |
|---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC名 |
12-hydroxydodecyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C21H35NO3/c1-22(2)20-15-13-19(14-16-20)21(24)25-18-12-10-8-6-4-3-5-7-9-11-17-23/h13-16,23H,3-12,17-18H2,1-2H3 |
InChIキー |
ATEWDWFBHIBDLZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



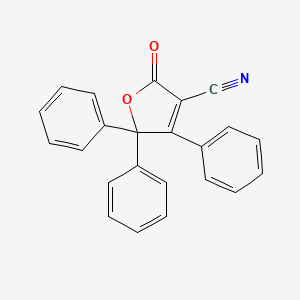
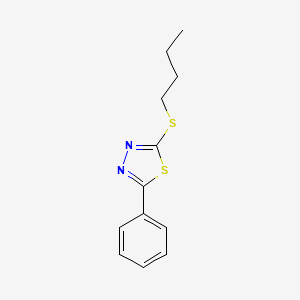
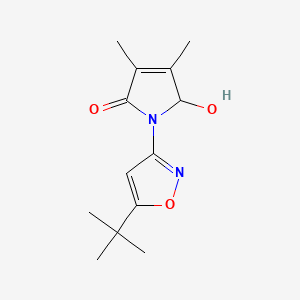
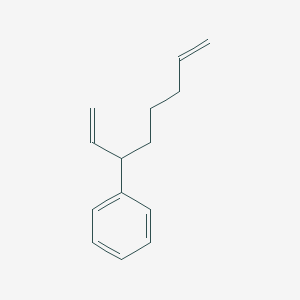
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
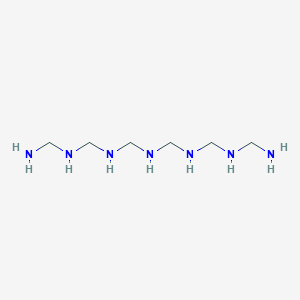
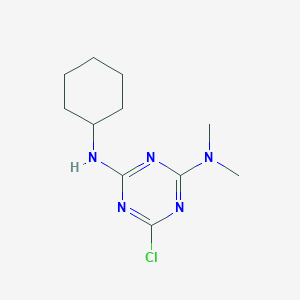
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
